Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the sulfanylacetate group is attached using thiolation reactions with suitable sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazoline core is known to interact with various proteins and enzymes, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: Similar structure but with different functional groups.
Thiazole derivatives: Share some biological activities but have a different core structure
Uniqueness
Methyl {[4-(4-morpholinyl)-2-quinazolinyl]sulfanyl}acetate is unique due to its combination of a quinazoline core, morpholine ring, and sulfanylacetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17N3O3S |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 2-(4-morpholin-4-ylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H17N3O3S/c1-20-13(19)10-22-15-16-12-5-3-2-4-11(12)14(17-15)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
GTOZLSBCFMDWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.